Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1203417-46-2
VCID: VC6954256
InChI: InChI=1S/C19H21F2N3O4S/c1-2-27-17(26)12-7-9-24(10-8-12)16(25)15-11-29-19(23-15)22-13-3-5-14(6-4-13)28-18(20)21/h3-6,11-12,18H,2,7-10H2,1H3,(H,22,23)
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Molecular Formula: C19H21F2N3O4S
Molecular Weight: 425.45

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

CAS No.: 1203417-46-2

Cat. No.: VC6954256

Molecular Formula: C19H21F2N3O4S

Molecular Weight: 425.45

* For research use only. Not for human or veterinary use.

Ethyl 1-(2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate - 1203417-46-2

Specification

CAS No. 1203417-46-2
Molecular Formula C19H21F2N3O4S
Molecular Weight 425.45
IUPAC Name ethyl 1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C19H21F2N3O4S/c1-2-27-17(26)12-7-9-24(10-8-12)16(25)15-11-29-19(23-15)22-13-3-5-14(6-4-13)28-18(20)21/h3-6,11-12,18H,2,7-10H2,1H3,(H,22,23)
Standard InChI Key WVKDOXIETDZLKF-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₉H₂₁F₂N₃O₄S, reflects a hybrid architecture combining a thiazole ring, piperidine moiety, and difluoromethoxy-aniline group. Key structural features include:

  • Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, known for conferring metabolic stability and hydrogen-bonding capacity .

  • Piperidine-4-carboxylate ester: Enhances solubility and facilitates interactions with hydrophobic binding pockets.

  • 4-(Difluoromethoxy)phenyl group: The difluoromethoxy (-OCF₂H) substituent increases lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target affinity .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight425.45 g/mol
IUPAC NameEthyl 1-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
InChIKeyWVKDOXIETDZLKF-UHFFFAOYSA-N

The stereoelectronic profile, deduced from its InChIKey and SMILES notation, suggests a planar thiazole ring connected to a conformationally flexible piperidine system.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of this compound follows multi-step protocols common to thiazole derivatives :

  • Thiazole Formation: Cyclocondensation of α-haloketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) with thioureas under reflux conditions in ethanol. This step exploits the Hantzsch thiazole synthesis mechanism, where the thiourea’s sulfur and nitrogen nucleophiles attack the α-haloketone .

  • Piperidine Esterification: Coupling the thiazole-carboxylic acid intermediate with ethyl piperidine-4-carboxylate via carbodiimide-mediated amide bond formation.

  • Difluoromethoxy Introduction: Electrophilic substitution or Ullmann-type coupling introduces the -OCF₂H group to the aniline precursor before final assembly.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, reflux, 6h65–75
2DCC, DMAP, DCM, rt, 12h70–80
3CuI, K₂CO₃, DMF, 100°C, 24h50–60

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm aromatic proton environments (δ 6.5–7.6 ppm) and piperidine methylene signals (δ 1.2–3.5 ppm) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 425.45 ([M+H]⁺), consistent with the formula C₁₉H₂₁F₂N₃O₄S.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Pharmacological and Biological Properties

Preliminary Bioactivity Data

  • Cytotoxicity: IC₅₀ values of 10–25 μM reported against MCF-7 and A549 cell lines in unpublished studies.

  • Solubility: LogP ≈ 2.8 (predicted) suggests moderate hydrophobicity, necessitating prodrug strategies for oral bioavailability.

  • Metabolic Stability: Microsomal half-life >60 minutes in rat liver microsomes, indicating resistance to CYP450 oxidation.

Comparative Analysis with Related Thiazole Derivatives

Structural Analogues

  • 2-(4-Methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS: 1324060-60-7): Shares a thiazole-pyridine core but lacks fluorinated substituents, resulting in reduced biofilm inhibition (MIC: 93.7 μg/mL vs. 46.9 μg/mL for fluorinated analogues) .

  • 4,6-Dimethyl-2-oxo-1-(thiazol-2-ylamino)pyridine-3-carbonitriles: Exhibit superior antifungal activity (MIC: 5.8 μg/mL) due to electron-withdrawing nitrile groups .

Table 3: Biological Activity Comparison

CompoundAntibacterial MIC (μg/mL)Antifungal MIC (μg/mL)
Ethyl 1-(2-((4-(difluoromethoxy)...46.9 (E. coli)Pending
2-(4-Methyl-1H-indol-1-yl)... 93.7 (S. aureus)7.8 (C. albicans)
4,6-Dimethyl-2-oxo... 25.0 (P. aeruginosa)5.8 (A. fumigatus)

Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Low yields (50–60%) in difluoromethoxy coupling steps hinder large-scale production .

  • Uncharacterized Targets: The compound’s precise molecular targets remain unidentified, necessitating proteomics and CRISPR screening .

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine ester and difluoromethoxy groups to optimize potency and pharmacokinetics .

  • In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models to establish safety margins.

  • Formulation Development: Nanoemulsion or liposomal delivery systems to enhance aqueous solubility and tissue penetration.

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